molecular formula C35H29ClFN3O2 B14115073 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B14115073
M. Wt: 578.1 g/mol
InChI Key: PKYYJNRTMOXZSU-UHFFFAOYSA-N
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Description

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, substituted with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole ring and subsequent functionalization with tert-butyl, benzoyl, fluorophenyl, and chloro groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one shares structural similarities with other quinoline and pyrazole derivatives, such as:
    • 6-chloro-4-phenylquinolin-2(1H)-one
    • 5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require these unique characteristics.

Properties

Molecular Formula

C35H29ClFN3O2

Molecular Weight

578.1 g/mol

IUPAC Name

3-[2-(4-tert-butylbenzoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C35H29ClFN3O2/c1-35(2,3)23-15-13-22(14-16-23)34(42)40-30(25-11-7-8-12-27(25)37)20-29(39-40)32-31(21-9-5-4-6-10-21)26-19-24(36)17-18-28(26)38-33(32)41/h4-19,30H,20H2,1-3H3,(H,38,41)

InChI Key

PKYYJNRTMOXZSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6F

Origin of Product

United States

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